6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid
CAS No.: 478034-02-5
Cat. No.: VC7042210
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478034-02-5 |
|---|---|
| Molecular Formula | C14H16N2O5S |
| Molecular Weight | 324.35 |
| IUPAC Name | 6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19) |
| Standard InChI Key | OZYKAPYUXWUNEV-UHFFFAOYSA-N |
| SMILES | C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid, reflects its core structure:
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A cyclohex-3-ene ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 6-position with a hydrazine-derived moiety.
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The hydrazine group is further modified with a phenylsulfonyl (-SO₂C₆H₅) substituent, introducing sulfonamide functionality.
The stereochemistry of the cyclohexene ring remains unspecified in available literature, though analogs such as (S)-(-)-3-cyclohexenecarboxylic acid (CAS 5708-19-0) highlight the potential for enantiomeric variations in related structures .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 478034-02-5 | |
| Molecular Formula | C₁₄H₁₆N₂O₅S | |
| Molecular Weight | 324.35 g/mol | |
| SMILES | C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| InChIKey | OZYKAPYUXWUNEV-UHFFFAOYSA-N |
Spectroscopic Characterization
Although direct spectral data for this compound is unavailable, analogous structures provide insights:
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NMR Spectroscopy: For 6-[(2-benzoylhydrazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid (C₁₇H₂₀N₂O₄), ¹H NMR in DMSO-d₆ reveals distinct shifts for the cyclohexene protons (δ 5.4–5.8 ppm) and hydrazine NH groups (δ 9.1–10.3 ppm) . Similar patterns are expected for the target compound.
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Mass Spectrometry: High-resolution MS of related cyclohexenecarboxylic acids shows molecular ion peaks matching their exact masses (e.g., m/z 316.1423 for C₁₇H₂₀N₂O₄) .
Synthetic Pathways and Challenges
Proposed Synthesis Strategy
The synthesis likely involves multi-step reactions:
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Cyclohexene Ring Formation: Diels-Alder reactions between dienes and dienophiles could generate the cyclohexene core .
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 1-position .
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Hydrazino Moiety Attachment: Condensation of a hydrazine derivative with a carbonyl-activated intermediate, followed by sulfonylation with benzenesulfonyl chloride.
Key Challenges:
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Regioselectivity: Ensuring substitution at the 6-position of the cyclohexene ring requires careful control of reaction conditions.
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Stability of Hydrazine Intermediates: Hydrazines are prone to oxidation, necessitating inert atmospheres or protective groups during synthesis.
Research Gaps and Future Directions
Despite its structural promise, no peer-reviewed studies directly investigating this compound were identified. Critical areas for future research include:
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Synthetic Optimization: Developing efficient, scalable routes.
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Biological Screening: Testing against pathogen panels or cancer cell lines.
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Computational Modeling: Predicting binding affinities to biological targets like proteases or kinases.
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